4-(2,2,2-Trifluoroethoxy)aniline
Overview
Description
4-(2,2,2-Trifluoroethoxy)aniline is an organic compound with the molecular formula C8H8F3NO and a molecular weight of 191.15 g/mol . It is a colorless to pale yellow solid that is soluble in organic solvents such as ethanol and dimethylformamide . This compound is primarily used as a precursor in the synthesis of fluorescent probes for polypeptides and in various coupling reactions in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under acidic conditions . The process can be summarized as follows:
Dissolution: 4-chloroaniline is dissolved in an acidic solvent.
Addition: An excess amount of 2,2,2-trifluoroethanol is added to the solution.
Heating: The reaction mixture is heated for a specific period.
Isolation: The product is isolated through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(2,2,2-Trifluoroethoxy)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of fluorescent probes for polypeptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it useful in the design of bioactive molecules and drug candidates .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)phenol
- 4-(2,2,2-Trifluoroethoxy)benzoic acid
- 4-(2,2,2-Trifluoroethoxy)benzaldehyde
Uniqueness
4-(2,2,2-Trifluoroethoxy)aniline is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFDNUZWKFKMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380382 | |
Record name | 4-(2,2,2-trifluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57946-61-9 | |
Record name | 4-(2,2,2-Trifluoroethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57946-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,2,2-trifluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key steps involved in synthesizing 4-(2,2,2-Trifluoroethoxy)aniline, and what is the yield of the final product?
A1: The synthesis of this compound is a two-step process:
Q2: How is the structure of this compound confirmed after synthesis?
A2: The synthesized this compound is characterized using spectroscopic techniques. The researchers utilized ¹H NMR (proton nuclear magnetic resonance) and IR (infrared) spectroscopy to confirm the structure of the final product []. These techniques provide information about the hydrogen environments and functional groups present in the molecule, respectively, allowing for structural elucidation.
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